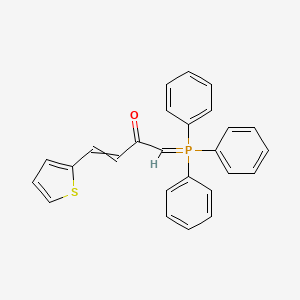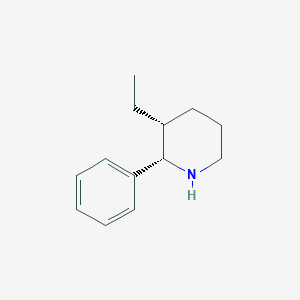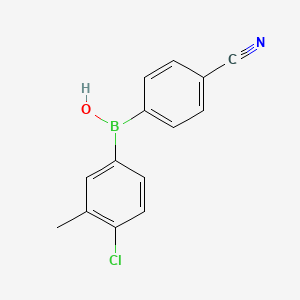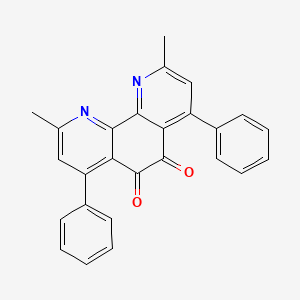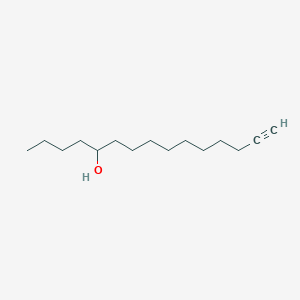![molecular formula C19H17IO B14198933 3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane CAS No. 919482-54-5](/img/structure/B14198933.png)
3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane is an organic compound with the molecular formula C₁₉H₁₇IO. This compound is characterized by the presence of an oxolane ring, a phenyl group, and an iodo-substituted phenylmethyl group. It is of interest in various fields of chemical research due to its unique structural features and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The iodo group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound can be used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane exerts its effects involves its interaction with specific molecular targets. The presence of the iodo group and the oxolane ring allows for unique reactivity and binding properties. The compound may participate in various pathways, depending on the functional groups present and the conditions of the reaction.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethenylidene-2-[(2-bromophenyl)methyl]-5-phenyloxolane
- 3-Ethenylidene-2-[(2-chlorophenyl)methyl]-5-phenyloxolane
- 3-Ethenylidene-2-[(2-fluorophenyl)methyl]-5-phenyloxolane
Uniqueness
3-Ethenylidene-2-[(2-iodophenyl)methyl]-5-phenyloxolane is unique due to the presence of the iodo group, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodo group can participate in specific substitution reactions that are not as readily achievable with other halogens.
Properties
CAS No. |
919482-54-5 |
|---|---|
Molecular Formula |
C19H17IO |
Molecular Weight |
388.2 g/mol |
InChI |
InChI=1S/C19H17IO/c1-2-14-12-19(15-8-4-3-5-9-15)21-18(14)13-16-10-6-7-11-17(16)20/h3-11,18-19H,1,12-13H2 |
InChI Key |
RNDFSCRLUPDMKS-UHFFFAOYSA-N |
Canonical SMILES |
C=C=C1CC(OC1CC2=CC=CC=C2I)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


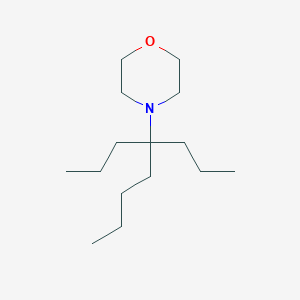
![N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B14198875.png)
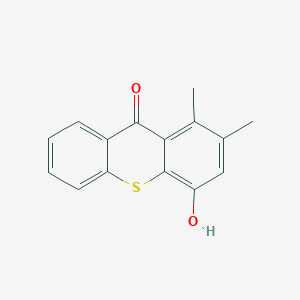
![2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine](/img/structure/B14198892.png)
![{4-[(2-Aminoethyl)carbamoyl]-3-methoxyphenoxy}acetic acid](/img/structure/B14198900.png)
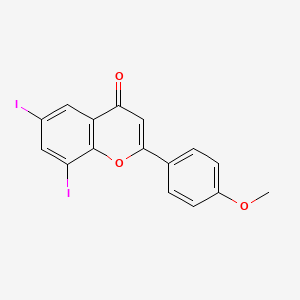
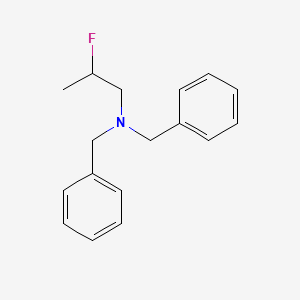
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea](/img/structure/B14198912.png)

